molecular formula C14H9N5O4 B14382275 6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione CAS No. 88606-31-9

6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione

Cat. No.: B14382275
CAS No.: 88606-31-9
M. Wt: 311.25 g/mol
InChI Key: DAYODAZBJNEIOX-UHFFFAOYSA-N
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Description

6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione typically involves the reaction of 5-nitroquinoline-8-amine with pyridine-2,3-dione in the presence of a suitable hydrazine derivative. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity towards certain molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

88606-31-9

Molecular Formula

C14H9N5O4

Molecular Weight

311.25 g/mol

IUPAC Name

3-hydroxy-6-[(5-nitroquinolin-8-yl)diazenyl]-1H-pyridin-2-one

InChI

InChI=1S/C14H9N5O4/c20-11-5-6-12(16-14(11)21)18-17-9-3-4-10(19(22)23)8-2-1-7-15-13(8)9/h1-7,20H,(H,16,21)

InChI Key

DAYODAZBJNEIOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N=NC3=CC=C(C(=O)N3)O)[N+](=O)[O-]

Origin of Product

United States

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